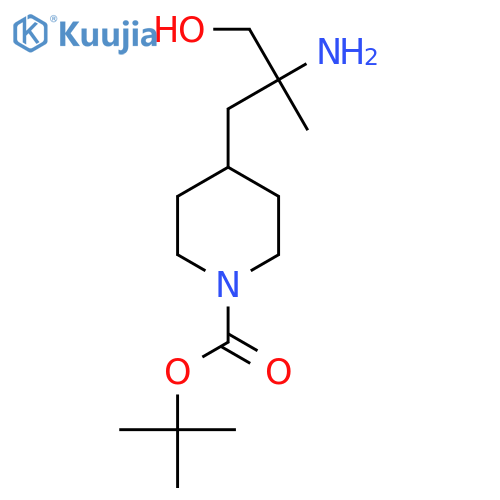

Cas no 2228667-44-3 (tert-butyl 4-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate)

tert-butyl 4-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 4-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate

- 2228667-44-3

- EN300-1879092

-

- インチ: 1S/C14H28N2O3/c1-13(2,3)19-12(18)16-7-5-11(6-8-16)9-14(4,15)10-17/h11,17H,5-10,15H2,1-4H3

- InChIKey: QEAYXSRJOBYJNE-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)C(N1CCC(CC1)CC(C)(CO)N)=O

計算された属性

- せいみつぶんしりょう: 272.20999276g/mol

- どういたいしつりょう: 272.20999276g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 306

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 75.8Ų

tert-butyl 4-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1879092-0.5g |

tert-butyl 4-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate |

2228667-44-3 | 0.5g |

$1221.0 | 2023-09-18 | ||

| Enamine | EN300-1879092-5.0g |

tert-butyl 4-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate |

2228667-44-3 | 5g |

$3687.0 | 2023-06-03 | ||

| Enamine | EN300-1879092-10g |

tert-butyl 4-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate |

2228667-44-3 | 10g |

$5467.0 | 2023-09-18 | ||

| Enamine | EN300-1879092-1g |

tert-butyl 4-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate |

2228667-44-3 | 1g |

$1272.0 | 2023-09-18 | ||

| Enamine | EN300-1879092-0.25g |

tert-butyl 4-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate |

2228667-44-3 | 0.25g |

$1170.0 | 2023-09-18 | ||

| Enamine | EN300-1879092-0.05g |

tert-butyl 4-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate |

2228667-44-3 | 0.05g |

$1068.0 | 2023-09-18 | ||

| Enamine | EN300-1879092-1.0g |

tert-butyl 4-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate |

2228667-44-3 | 1g |

$1272.0 | 2023-06-03 | ||

| Enamine | EN300-1879092-10.0g |

tert-butyl 4-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate |

2228667-44-3 | 10g |

$5467.0 | 2023-06-03 | ||

| Enamine | EN300-1879092-0.1g |

tert-butyl 4-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate |

2228667-44-3 | 0.1g |

$1119.0 | 2023-09-18 | ||

| Enamine | EN300-1879092-2.5g |

tert-butyl 4-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate |

2228667-44-3 | 2.5g |

$2492.0 | 2023-09-18 |

tert-butyl 4-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate 関連文献

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

10. Back matter

tert-butyl 4-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylateに関する追加情報

Introduction to Tert-butyl 4-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate (CAS No. 2228667-44-3)

Tert-butyl 4-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate, a compound with the CAS number 2228667-44-3, is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. This compound, featuring a complex molecular structure, exhibits potential applications in the synthesis of novel therapeutic agents and has been the subject of extensive studies in academic and industrial settings.

The molecular formula of tert-butyl 4-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate underscores its intricate composition, which includes a piperidine ring substituted with various functional groups. The presence of a tert-butyl group, an amino group, and a hydroxymethyl group at specific positions on the molecule contributes to its unique chemical properties and reactivity. These features make it a valuable building block for the design and synthesis of pharmacologically active compounds.

In recent years, there has been growing interest in exploring the pharmacological potential of piperidine derivatives due to their diverse biological activities. The compound tert-butyl 4-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate has been investigated for its possible role in modulating various biological pathways, including those involved in neurodegenerative diseases and inflammatory conditions. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for further development.

One of the key aspects of studying tert-butyl 4-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate is its synthetic pathway. The synthesis of this compound involves multiple steps, including functional group transformations and protection-deprotection strategies. Advanced synthetic techniques, such as catalytic hydrogenation and nucleophilic substitution reactions, have been employed to achieve high yields and purity. These synthetic methodologies are critical for ensuring that the final product meets the stringent requirements for pharmaceutical applications.

The pharmacokinetic properties of tert-butyl 4-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate are also of considerable interest. Research has indicated that the compound exhibits moderate solubility in water and organic solvents, which is favorable for formulation development. Additionally, preliminary toxicology studies have shown that the compound is well-tolerated at tested doses, suggesting a low risk of adverse effects. These findings are crucial for advancing the compound towards clinical trials and eventual therapeutic use.

In the context of drug discovery, tert-butyl 4-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate represents an example of how structural diversity can lead to novel therapeutic opportunities. The combination of different functional groups within its molecular framework allows for versatile interactions with biological targets. This flexibility is essential for designing molecules that can effectively modulate disease-related pathways while minimizing off-target effects.

The role of computational chemistry in studying tert-butyl 4-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate cannot be overstated. Molecular modeling techniques have been employed to predict the binding affinity of this compound to various targets, providing insights into its potential mechanism of action. These computational studies complement experimental approaches by offering rapid screening and optimization possibilities. As a result, they play a vital role in accelerating the drug discovery process.

The future directions for research on tert-butyl 4-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate include further exploration of its pharmacological profile and formulation development. Investigating its efficacy in preclinical models will be essential for determining its therapeutic potential. Additionally, developing stable and bioavailable formulations will be crucial for translating preclinical successes into clinical applications.

In conclusion, tert-butyl 4-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate (CAS No. 2228667-44-3) is a compound with significant promise in pharmaceutical research. Its complex structure, unique functional groups, and potential biological activities make it an attractive candidate for further study. As research continues to uncover new applications and synthetic strategies, this compound is poised to contribute to advancements in drug discovery and development.

2228667-44-3 (tert-butyl 4-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate) 関連製品

- 1806891-90-6(4-Chloro-2-(chloromethyl)-5-(difluoromethyl)-3-methoxypyridine)

- 2228737-68-4(2-(5,6-dichloropyridin-3-yl)acetaldehyde)

- 900015-08-9(6-(4-tert-butylphenoxy)pyridine-3-carbonitrile)

- 1427452-99-0(methyl 4-amino-2-chloro-3-methoxybenzoate)

- 1421495-07-9(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-[2-(trifluoromethyl)benzoyl]piperidine)

- 2228763-40-2(2-1-(2-methylpropyl)-1H-pyrazol-4-ylethane-1-thiol)

- 1932065-77-4(L-Proline, 4-methyl-, ethyl ester, (4R)-)

- 2098080-25-0(2-(1-Hydroxyethyl)pyrrolidine-1-carboximidamide)

- 1705220-88-7(3-4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl-6-(1H-imidazol-1-yl)pyridazine)

- 654057-97-3(Phosphonium, trihexyltetradecyl-, bromide)